molecular formula C16H27NO3 B13699656 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one

3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one

Katalognummer: B13699656
Molekulargewicht: 281.39 g/mol
InChI-Schlüssel: YZPSPDVJIGHRSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one is a sophisticated spirocyclic building block designed for advanced pharmaceutical research and discovery. This compound features a protected (Boc) amine and a ketone group on a rigid spiro[5.5]undecane scaffold, making it a versatile intermediate for constructing complex molecules. The spirocyclic core is recognized as a privileged structure in medicinal chemistry, often contributing to improved selectivity and metabolic stability in drug candidates. Research into analogous 1,9-diazaspiro[5.5]undecane systems has demonstrated significant potential for treating various disorders, including obesity, pain, and cardiovascular conditions . Specifically, related compounds have shown potent activity as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, with IC50 values reported as low as 3.4 nM . Furthermore, the 3-azaspiro[5.5]undecane scaffold has been identified in novel classes of influenza A virus M2 protein inhibitors, exhibiting greater potency than amantadine . This highlights the value of this structural motif in exploring new antiviral therapies, particularly against drug-resistant strains. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Eigenschaften

Molekularformel

C16H27NO3

Molekulargewicht

281.39 g/mol

IUPAC-Name

tert-butyl 4-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C16H27NO3/c1-12-11-16(7-5-13(18)6-8-16)9-10-17(12)14(19)20-15(2,3)4/h12H,5-11H2,1-4H3

InChI-Schlüssel

YZPSPDVJIGHRSL-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2(CCC(=O)CC2)CCN1C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Table 1: Synthesis of Boc-Protected Piperidine Aldehyde

Step Compound Yield (%) Notes
Starting ketone 4-oxo-1-piperidinecarboxylic acid 1,1-dimethylethyl ester - Commercial or prepared by known methods
Wittig reaction Enol ether intermediate 88 Using (methoxymethyl)triphenylphosphonium chloride
Acid hydrolysis 4-formyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (aldehyde) 77 Hydrolysis in acidic medium

Robinson Annelation to Form 3-Boc-3-azaspiro[5.5]undec-7-en-9-one

The Boc-protected aldehyde undergoes a Robinson annelation with methyl vinyl ketone to form the spirocyclic enone intermediate. This reaction involves:

  • Base-catalyzed Michael addition followed by intramolecular aldol condensation.
  • Triton B (benzyltrimethylammonium hydroxide) in tert-butanol is typically used as the catalyst.
  • The reaction proceeds with moderate to good yields (~60%) for the Boc-protected nitrogen system.

Table 2: Robinson Annelation Conditions and Yields

Aldehyde Substituent Catalyst Solvent Yield (%)
N-Boc (tert-butoxycarbonyl) Triton B tert-Butanol 60

Catalytic Hydrogenation to Saturated this compound

The enone intermediate is subjected to catalytic hydrogenation to saturate the double bond and form the target 3-azaspiro[5.5]undecan-9-one system:

  • Hydrogenation is performed using palladium on carbon (Pd/C) catalyst.
  • Ethyl acetate is used as the solvent to avoid ketalization side reactions that occur in methanol.
  • Reaction conditions typically involve 4.5 bar hydrogen pressure at ambient temperature for 18 hours.
  • Yields for the Boc-protected ketone are around 84%.

Table 3: Hydrogenation Conditions and Yields

Substituent Catalyst Solvent Conditions Yield (%)
N-Boc Pd/C Ethyl acetate 4.5 bar H2, 18 h, ambient temperature 84

Alternative Preparation Notes and Purification

  • The Boc-protected aldehyde and intermediates are sensitive and require careful handling.
  • Purification is commonly achieved by extraction, drying, and chromatographic techniques.
  • The Boc group provides nitrogen protection during the annelation and hydrogenation steps, preventing side reactions.
  • The final product is typically isolated as a solid after solvent removal and purification.

Summary of Preparation Method

Step Reaction Key Reagents Conditions Yield (%)
1 Synthesis of Boc-protected aldehyde Wittig reagent, acid hydrolysis THF, acidic workup 77
2 Robinson annelation Methyl vinyl ketone, Triton B tert-Butanol, base catalysis 60
3 Hydrogenation Pd/C, H2 Ethyl acetate, 4.5 bar, 18 h 84

Analyse Chemischer Reaktionen

Types of Reactions

3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the bacterium’s survival . This inhibition disrupts the bacterial cell wall synthesis, leading to its antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Spiro[5.5]undecane Derivatives
Compound Name Molecular Formula Molecular Weight Functional Groups Key Features
3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one C15H25NO3 279.4 Boc-protected amine, methyl, ketone Lipophilic, stable to basic conditions
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) C14H23NO3 253.3 Boc, ketone Lacks methyl group; simpler substitution pattern
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one (CAS 69225-59-8) C11H18O3 198.3 Dioxa ring, dimethyl, ketone High thermal stability; used in green solvent-mediated cycloadditions
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine C18H24N2O 292.4 Oxa ring, cyclopropylamine, phenyl Diastereomeric mixtures; potential CNS activity
5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one C10H17NO3 199.2 Hydroxymethyl, oxa ring Polar; hydrogen-bonding capacity

Physicochemical Properties

  • Lipophilicity : The Boc and methyl groups in this compound enhance lipophilicity (logP ~2.5–3.0) compared to polar analogs like 5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (logP ~0.5) .
  • Stability : Boc-protected derivatives are stable under basic and nucleophilic conditions but cleaved under acidic hydrolysis (e.g., TFA), unlike dioxaspiro compounds, which resist acid due to their ketal structure .

Q & A

Q. What are the key synthetic strategies for constructing the spirocyclic core of 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one?

The synthesis typically involves multistep routes starting with cyclization reactions to form the spirocyclic scaffold. For example, hydrogenation of unsaturated precursors (e.g., spirocyclic ketones) in ethyl acetate is critical to avoid side reactions like ketalization, which can occur in methanol . The Boc-protecting group is introduced early to stabilize the amine functionality during subsequent steps. Optimization of reaction conditions (e.g., base selection, temperature) is essential for high yields, as shown in analogous azaspiro systems .

Q. How is the structural integrity of the spirocyclic system confirmed during synthesis?

Characterization relies on NMR spectroscopy (¹H and ¹³C) to verify stereochemistry and ring fusion. For instance, distinct chemical shifts for sp³-hybridized carbons in the spiro junction (e.g., ~70–80 ppm in ¹³C NMR) and coupling constants in ¹H NMR confirm rigidity . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) .

Q. What role does the Boc-protecting group play in downstream functionalization?

The Boc group stabilizes the secondary amine against unwanted side reactions (e.g., oxidation or nucleophilic attack) during synthetic steps. Its removal under acidic conditions (e.g., TFA or HCl) allows selective deprotection for further derivatization, such as coupling with acyl chlorides or participation in cycloadditions .

Advanced Research Questions

Q. How do solvent and catalyst choices impact hydrogenation efficiency in spirocyclic systems?

Hydrogenation of unsaturated precursors (e.g., spirocyclic enones) requires ethyl acetate as a solvent to prevent ketalization, a common side reaction in methanol . Catalyst poisoning by heteroatoms (e.g., sulfur) necessitates elevated temperatures and higher catalyst loadings (e.g., Pd/C) for complete conversion . For example, 3-thiaspiro[5.5]undecan-9-one synthesis required 50°C and extended reaction times to overcome sulfur-induced deactivation .

Q. What methodologies enable selective functionalization of the spirocyclic scaffold?

1,3-Dipolar cycloadditions with azomethine ylides in deep eutectic solvents (e.g., ChCl/Urea) allow regioselective formation of trispiro derivatives. This approach avoids toxic organic solvents and achieves high diastereoselectivity (~52% major isomer) . Additionally, Claisen-Schmidt condensations with substituted benzaldehydes introduce arylidene groups at specific positions on the spiro ring .

Q. How do structural modifications influence biological or physicochemical properties?

  • Steric effects : Bulky substituents (e.g., aryl groups) on the spirolactam ring reduce bioactivity, as observed in antihypertensive studies .
  • Heteroatom placement : Replacing oxygen with sulfur alters reactivity (e.g., catalyst poisoning) and solubility .
  • Ring rigidity : Bicyclic analogs (e.g., 1-aza-bicyclo[3.3.0]octanone) exhibit distinct pharmacological profiles due to conformational constraints .

Q. How can contradictory data in spirocyclic compound synthesis be resolved?

Discrepancies in reaction yields or selectivity often stem from:

  • Solvent purity : Trace water in ethyl acetate can hydrolyze intermediates, reducing yields .
  • Catalyst batch variability : Pd/C activity varies between suppliers, impacting hydrogenation efficiency .
  • Temperature gradients : Poor thermal control during exothermic steps (e.g., cyclization) leads to side products .

Methodological Considerations

  • Synthetic Optimization : Use design of experiments (DoE) to map the impact of variables like solvent polarity, catalyst loading, and temperature on yield .
  • Analytical Workflow : Combine LC-MS for real-time reaction monitoring and X-ray crystallography to resolve ambiguous stereochemistry .
  • Data Validation : Cross-reference NMR assignments with computational models (e.g., DFT calculations) to confirm structural assignments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.